Single Chiral-Center Difference Defines a Unique Pharmacopoeial Impurity with Distinct Chromatographic Behavior
3a-epi-Perindopril, (3aR)- differs from the API perindopril (2S,3aS,7aS) at only the 3a position, where the hydrogen atom has been inverted from the S to the R configuration while retaining the 2S,7aS,1′S, and 1″S configurations [1]. This single stereochemical change is sufficient to create a distinct EP‑specified impurity (Impurity R) that must be chromatographically resolved from perindopril in the official monograph [2]. By contrast, 1″‑epi‑perindopril (EP Impurity I, CAS 145513‑33‑3) differs at the side‑chain carbon and produces a different retention time and peak‑purity requirement, meaning the two epimers are not interchangeable as system‑suitability standards [3].
| Evidence Dimension | Chiral center configuration at the 3a ring junction |
|---|---|
| Target Compound Data | 3aR (R absolute configuration) |
| Comparator Or Baseline | Perindopril API: 3aS; 1″-epi-Perindopril (EP Impurity I): 3aS but 1″R |
| Quantified Difference | One chiral center inverted vs. API; three chiral centers differ from 1″-epimer |
| Conditions | Absolute stereochemistry assigned by X‑ray crystallography and NMR of the perhydroindole intermediates; confirmed in the Vincent et al. 1992 synthesis of all 32 stereoisomers |
Why This Matters
Procurement of the correct 3aR epimer, rather than accepting a generic 'perindopril impurity,' is mandatory for meeting the European Pharmacopoeia system‑suitability test for Impurity R and for generating validatable regulatory data.
- [1] NCATS Inxight Drugs. 3A-EPI-PERINDOPRIL, (3AR)-. UNII: E77W873JI7. https://inxight.ncats.io/substance/E77W873JI7 View Source
- [2] SynZeal. Perindopril EP Impurity R. Product page. https://www.synzeal.com/perindopril-ep-impurity-r View Source
- [3] ChemWhat. Perindopril EP Impurity I CAS#: 145513-33-3. Product page. https://www.chemwhat.com/perindopril-ep-impurity-i-cas-145513-33-3 View Source
